molecular formula C12H8 B1219554 2-Ethynylnaphthalene CAS No. 2949-26-0

2-Ethynylnaphthalene

Cat. No. B1219554
CAS RN: 2949-26-0
M. Wt: 152.19 g/mol
InChI Key: IZXPFTLEVNQLGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethynylnaphthalene can be synthesized through different methods. One approach involves the polymerization of β-ethynylnaphthalene using various catalysts such as Ziegler—Natta catalysts, tertiary phosphine, stibine, and arsine—transition metal complexes, as well as cationic and thermal polymerization techniques (Simionescu, Dumitrescu & Percec, 1976). The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene is another method, yielding 2-ethynylnaphthalene under specific conditions (Author, 2018).

Molecular Structure Analysis

The molecular structure of 2-Ethynylnaphthalene has been extensively studied. For instance, poly(2-ethynylnaphthalene)s have been found to exhibit helical structures, which differ in terms of stretch and contraction, impacting their color properties (Mawatari et al., 2014). These helical structures and their crystal structures have been investigated using various techniques such as wide angle X-ray scattering and molecular mechanics calculations.

Chemical Reactions and Properties

2-Ethynylnaphthalene is known for its interactions and reactions with various enzymes and substrates. It acts as a mechanism-based inactivator of certain cytochrome P450 enzymes, showing its potential in biochemical applications (Hammons et al., 1989). The inactivation and modification processes of these enzymes by 2-Ethynylnaphthalene have been studied in depth to understand its biochemical roles.

Physical Properties Analysis

The physical properties of polymers derived from 2-Ethynylnaphthalene, such as poly(β-ethynylnaphthalene), have been analyzed. These polymers are noted for their reddish color, solubility in aromatic solvents, and thermal stability up to certain temperatures, which highlights their potential for various industrial applications (Wiley & Lee, 1971).

Chemical Properties Analysis

The chemical properties of 2-Ethynylnaphthalene include its role in the formation of deeply colored soluble polyacetylenes when combined with other organic compounds (Yamaguchi, Hirama* & Nishihara, 1992). This property is crucial for its use in creating materials with specific optical characteristics.

Scientific Research Applications

  • Inhibitory Effects on CYP2B4 : 2EN is a significant mechanism-based inhibitor of CYP2B4. Its inhibitory action depends on the substrate size, demonstrating a unique pattern of reversible and irreversible inhibition, suggesting a complex interaction within the enzyme's active site (Cheng et al., 2007). Another study reinforces this finding, where 2EN showed varying degrees of inhibition depending on the molecular size of the substrates, indicating potential implications for drug interactions and metabolic processes (Cheng et al., 2007).

  • Structural Analysis of Cytochrome P450 : Research has identified the active-site peptides of cytochrome P450 enzymes that interact with 2EN. This provides insight into the molecular mechanisms of enzyme inactivation and has implications for understanding drug metabolism and toxicity (Roberts et al., 1994). Further studies have explored the role of specific amino acids in the inactivation process, contributing to our understanding of enzymatic function and inhibition (Roberts et al., 1996).

  • Polymer Chemistry : 2EN has been utilized in polymerization studies, leading to the synthesis of unique helical poly(2-ethynylnaphthalene) structures with distinct color properties and potential applications in materials science (Mawatari et al., 2014). Another study focused on the electrochemical synthesis of 2-ethynylnaphthalene and its derivatives, demonstrating its versatility in organic synthesis (Pandolfi et al., 2018).

  • Astronomical Research : Recent advancements in astronomy have also seen 2EN as a candidate for interstellar detection. Laboratory spectroscopy provides accurate parameters for its rotational spectra, facilitating astronomical searches and contributing to our understanding of complex organic molecules in space (Cabezas et al., 2022).

Safety And Hazards

When handling 2-Ethynylnaphthalene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-ethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPFTLEVNQLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30607-03-5
Record name Naphthalene, 2-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30607-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50183690
Record name 2-Ethynylnaphthalene
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylnaphthalene

CAS RN

2949-26-0, 123333-47-1
Record name 2-Ethynylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2949-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-ethynyl-, labeled with tritium
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
GJ Hammons, WL Alworth, NE Hopkins… - Chemical research in …, 1989 - ACS Publications
… The results of these initial experiments led to the selection of 2ethynylnaphthalene for further characterization of its inhibitory effect. 2-Ethynylnaphthalene was thus found to be a potent …
Number of citations: 44 pubs.acs.org
ND Marsh, MJ Wornat - Polycyclic Aromatic Compounds, 2001 - Taylor & Francis
… Furthermore, 3- and 4-ethynylacenaphthylene should have a P-band located around 250 nm, with some degree of peak splitting like that observed in 2-ethynylnaphthalene …
Number of citations: 4 www.tandfonline.com
MJ Wornat, EB Ledesma - Polycyclic Aromatic Compounds, 2000 - Taylor & Francis
… Therefore both 2-ethynylnaphthalene and 2-ethynylanthracene are observed among our pyrolysis products. Although we do not have a reference standard of 9-ethynylanthracene for …
Number of citations: 17 www.tandfonline.com
Y Mawatari, A Motoshige, Y Yoshida, R Motoshige… - Polymer, 2014 - Elsevier
… In this report, we describe the formation of the two poly(2-ethynylnaphthalene)s (P2EN)s, ie, a bright yellow P2EN(Y) consisting of the cis-transoid helix, called stretched helix, and a red …
Number of citations: 33 www.sciencedirect.com
ES Roberts, NE Hopkins, WL Alworth… - Chemical research in …, 1993 - ACS Publications
The 7-ethoxycoumarin O-deethylase activity of rat liver cytochromeP450 2B1 reconstituted with NADPH-cytochrome P450 reductase and lipid was inactivated by 2-ethynylnaphthalene (…
Number of citations: 89 pubs.acs.org
S Koboku, M Yanagi, A Funato, A Suzuki, Y Saito - Tetrahedron Letters, 2020 - Elsevier
… , novel C3-modified 8-aza-3,7-dideazaadenine nucleosides with strong emission at longer wavelengths were designed by introducing simple substituents in the 2-ethynylnaphthalene …
Number of citations: 2 www.sciencedirect.com
C Cabezas, I Peña, J Cernicharo - Monthly Notices of the Royal …, 2023 - academic.oup.com
… We have observed for the first time the rotational spectra of 1- and 2-ethynylnaphthalene species using a broad-band Fourier-transform microwave spectrometer operating in the 2–8 …
Number of citations: 6 academic.oup.com
ES Roberts, NE Hopkins, EJ Zaluzec, DA Gage… - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received January 19, 1994® abstract: 2-Ethynylnaphthalene (2EN) is a mechanism-based inactivator of rat cytochrome P450 (P450) 2B1 with 1.3 mol of adduct …
Number of citations: 67 pubs.acs.org
ND Marsh, MJ Wornat - Proceedings of the Combustion Institute, 2000 - Elsevier
… an adjacent valley, leading only to 2-ethynylnaphthalene. … , from left to right) are acenaphthylene, 2-ethynylnaphthalene, 1-ethy… 1)—only acenaphthylene and 2-ethynylnaphthalene …
Number of citations: 42 www.sciencedirect.com
CH Yun, GJ Hammons, G Jones, MV Martin… - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received August 20, 1992 abstract: 2-Ethynylnaphthalene (2EN) had previously been demonstrated to be a mechanism-based inactivator of rat cytochrome P450 (…
Number of citations: 70 pubs.acs.org

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